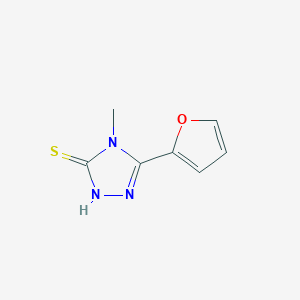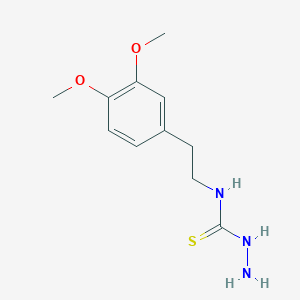
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
説明
The compound 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that includes a triazole ring fused with a furan moiety. This structure is of interest due to its potential biological activity and the presence of a thiol group, which can participate in various chemical reactions and tautomeric equilibria .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol was synthesized from furan-2-carboxylic acid hydrazide, and further derivatization led to the formation of Mannich bases and methyl derivatives . Another approach involved the arylation of 2-acetylfuran followed by bromination and subsequent reactions to form triazolo[3,4-b][1,3,4]thiadiazines . These methods highlight the versatility of the synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been studied using various techniques. For example, the structural and conformational features of a similar compound, 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were investigated using X-ray diffraction and molecular modeling, revealing insights into its biological activity .
Chemical Reactions Analysis
The thiol group in the compound can undergo tautomeric shifts to a thione form, as observed in related molecules. This tautomeric equilibrium is significant as it can influence the reactivity and biological properties of the compound . Additionally, the reactivity of the thiol group allows for further chemical modifications, such as alkylation, to produce a variety of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives of 1,2,4-triazole have been studied, emphasizing their high efficiency and low toxicity, which is promising for the development of new chemical entities . The physicochemical properties of new S-derivatives of related compounds were investigated, and their structures were confirmed by spectroscopic methods. The antibacterial activity of these derivatives was also evaluated, showing that they could compete with established antibiotics .
科学的研究の応用
Triazole derivatives, including 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, represent a significant class of heterocyclic compounds notable for their diverse biological activities. The versatility in their structural configuration allows for numerous pharmaceutical applications, ranging from antimicrobial to anticancer activities. This review focuses on elucidating the scientific research applications of such compounds, particularly emphasizing their synthetic strategies, biological activities, and potential therapeutic applications.
Synthetic Strategies and Chemical Reactivities
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been a subject of extensive study due to their importance in medicine and pharmacy. These compounds, including the 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized through various methods, showing promise in pharmaceutical, medical, veterinary fields, and even in engineering and agricultural areas. The compounds exhibit wide applications, from optical materials to corrosion inhibitors, showcasing their versatility beyond medicinal uses. The research highlights the need for more efficient synthetic methods that consider green chemistry principles (Parchenko, 2019).
Biological Activities
1,2,4-triazole derivatives demonstrate a broad spectrum of biological activities. They have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Modern research aims to identify more rational ways of synthesizing biologically active substances among these compounds. The diversity of biological activities makes them promising candidates for developing new therapeutic agents. This includes potential applications in treating diseases for which there are currently no effective remedies, highlighting the compounds' significance in medicinal chemistry (Ohloblina, 2022).
Applications in Drug Discovery and Material Science
The unique properties of 1,2,4-triazole derivatives position them as key scaffolds in drug discovery, material science, and bioconjugation. Their stability under various conditions and their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions have made them integral in developing new pharmaceuticals. The synthesis of these compounds has led to the creation of drugs with significant therapeutic potential, highlighting their importance in addressing current medical challenges (Kaushik et al., 2019).
Eco-friendly Synthesis and Industrial Applications
Advances in the eco-friendly synthesis of triazoles, including methods that utilize microwave irradiation and various eco-friendly catalysts, have shown significant benefits, such as reduced reaction times and higher yields. These methodologies offer a sustainable approach to synthesizing 1,2,3-triazoles, which are crucial in drug development and various industrial applications. The ability to produce these compounds in a more environmentally friendly manner underscores the ongoing efforts to make chemical synthesis more sustainable (de Souza et al., 2019).
将来の方向性
特性
IUPAC Name |
3-(furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h2-4H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGYKBNBLOGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352023 | |
| Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
27106-14-5 | |
| Record name | 5-(2-Furanyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)


![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)







